2-[[3-(3-Oxo-1,2-benzothiazol-2-yl)phenyl]sulfonylamino]benzoic acid
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Overview
Description
WAY-606816 is a chemical compound known for its diverse applications in scientific research. It is recognized for its role as an extracellular IDE inhibitor, inhibitor of PHOSPHO1, and bacterial CTP synthase inhibitor . This compound has garnered attention due to its potential in modulating RNA-binding proteins and its various biological activities.
Preparation Methods
The synthesis of WAY-606816 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed to purify the compound .
Chemical Reactions Analysis
WAY-606816 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
WAY-606816 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving enzyme inhibition.
Biology: The compound is employed in studies related to enzyme inhibition, particularly IDE and PHOSPHO1, which are important in metabolic pathways.
Medicine: Research on WAY-606816 includes its potential therapeutic applications due to its inhibitory effects on specific enzymes.
Industry: The compound’s role in modulating RNA-binding proteins makes it valuable in biotechnological applications
Mechanism of Action
The mechanism of action of WAY-606816 involves its interaction with specific molecular targets. As an extracellular IDE inhibitor, it binds to the enzyme and inhibits its activity, thereby affecting metabolic pathways. Similarly, its inhibition of PHOSPHO1 and bacterial CTP synthase involves binding to these enzymes and preventing their normal function. These interactions lead to downstream effects on cellular processes and pathways .
Comparison with Similar Compounds
WAY-606816 can be compared with other similar compounds such as other IDE inhibitors, PHOSPHO1 inhibitors, and CTP synthase inhibitors. What sets WAY-606816 apart is its unique combination of inhibitory activities and its ability to modulate RNA-binding proteins. Similar compounds include:
IDE inhibitors: Compounds that inhibit insulin-degrading enzyme.
PHOSPHO1 inhibitors: Compounds that inhibit phosphatase enzymes.
CTP synthase inhibitors: Compounds that inhibit cytidine triphosphate synthase
Properties
Molecular Formula |
C20H14N2O5S2 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-[[3-(3-oxo-1,2-benzothiazol-2-yl)phenyl]sulfonylamino]benzoic acid |
InChI |
InChI=1S/C20H14N2O5S2/c23-19-16-9-2-4-11-18(16)28-22(19)13-6-5-7-14(12-13)29(26,27)21-17-10-3-1-8-15(17)20(24)25/h1-12,21H,(H,24,25) |
InChI Key |
FEVKOYDOEFRIDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)C3=CC(=CC=C3)S(=O)(=O)NC4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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